molecular formula C17H16FN3O2S B5787737 3-fluoro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide

3-fluoro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide

Cat. No.: B5787737
M. Wt: 345.4 g/mol
InChI Key: HBRJXBJPVSBEDZ-UHFFFAOYSA-N
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Description

3-fluoro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a propanoylamino group, and a carbamothioyl group attached to a benzamide core. The unique structural features of this compound make it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 3-fluorobenzamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Acylation: The amino group is then acylated with propanoyl chloride to form the propanoylamino derivative.

    Thiocarbamoylation: The propanoylamino derivative is reacted with thiophosgene to introduce the carbamothioyl group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-fluoro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide
  • 2-fluoro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide

Uniqueness

3-fluoro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide is unique due to the specific position of the fluorine atom and the combination of functional groups. This unique structure can result in distinct chemical and biological properties compared to its analogs, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

3-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-2-15(22)19-13-6-8-14(9-7-13)20-17(24)21-16(23)11-4-3-5-12(18)10-11/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRJXBJPVSBEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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